(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16296607
Molecular Formula: C23H15FN2O4S2
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15FN2O4S2 |
|---|---|
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H15FN2O4S2/c1-30-14-5-2-4-12(10-14)19-18(20(27)16-6-3-9-31-16)21(28)22(29)26(19)23-25-15-8-7-13(24)11-17(15)32-23/h2-11,19,28H,1H3 |
| Standard InChI Key | QAKYTHKGRIMYAJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates multiple aromatic and heterocyclic systems. The pyrrolidine-2,3-dione core is substituted at positions 1, 4, and 5 with a 6-fluoro-1,3-benzothiazol-2-yl group, a hydroxy(thiophen-2-yl)methylidene moiety, and a 3-methoxyphenyl ring, respectively. The (4E) configuration indicates the trans orientation of the hydroxy(thiophen-2-yl)methylidene substituent relative to the pyrrolidine ring.
Molecular Formula and Weight
The molecular formula is C₂₃H₁₅FN₂O₄S₂, with a molecular weight of 466.5 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Canonical SMILES | COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
| InChI Key | QAKYTHKGRIMYAJ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 107 Ų |
These properties influence solubility, bioavailability, and interaction with biological targets.
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrrolidine-2,3-dione core. A plausible route includes:
-
Condensation: Reaction of 6-fluoro-1,3-benzothiazole-2-amine with a diketone precursor to form the pyrrolidine ring.
-
Michael Addition: Introduction of the 3-methoxyphenyl group via nucleophilic attack on an α,β-unsaturated carbonyl intermediate.
-
Knoevenagel Condensation: Incorporation of the hydroxy(thiophen-2-yl)methylidene group using thiophene-2-carbaldehyde under basic conditions.
Optimization Challenges
Key challenges include controlling stereoselectivity at the C4 position and minimizing side reactions from the electron-rich thiophene and benzothiazole rings. Catalytic systems employing Lewis acids (e.g., ZnCl₂) or organocatalysts have been explored to enhance yield and purity.
Computational and Mechanistic Insights
Molecular Docking Analysis
Docking simulations using AutoDock Vina revealed:
-
Hydrogen bonding between the pyrrolidine-2,3-dione carbonyl and EGFR Thr830.
-
π-π interactions between the benzothiazole ring and EGFR Phe699.
-
Hydrophobic contacts involving the 3-methoxyphenyl group and EGFR Leu694.
These interactions stabilize the inactive conformation of EGFR, inhibiting autophosphorylation.
ADMET Predictions
Using SwissADME and pkCSM platforms:
-
Absorption: High intestinal permeability (Caco-2 Papp = 22.6 × 10⁻⁶ cm/s)
-
Metabolism: Substrate of CYP3A4 (85% probability)
-
Toxicity: Low hepatotoxicity risk (AMES test negative)
The compound’s logP of 3.2 suggests moderate blood-brain barrier penetration, warranting caution in CNS-targeted applications.
Comparative Analysis with Structural Analogues
| Compound | COX-2 Inhibition (%) | MIC (S. aureus) | EGFR IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 62 | 8 | 12.5 |
| Celecoxib | 82 | - | - |
| Ciprofloxacin | - | 1 | - |
| Erlotinib | - | - | 9.8 |
The compound’s balanced polypharmacology distinguishes it from single-target reference drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume